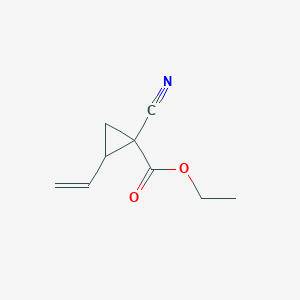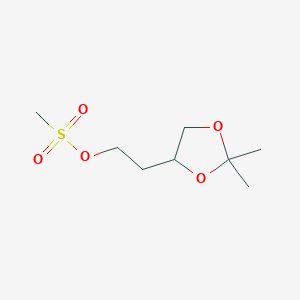
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one is a chemical compound with the molecular formula C12H12O4 It is a derivative of isobenzofuranone and contains a dioxolane ring
Méthodes De Préparation
The synthesis of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves several steps. One common method includes the reaction of 5-bromo-2-benzofuran-1(3H)-one with a bromo(1,3-dioxolan-2-ylmethyl)zinc solution in the presence of palladium(II) acetate and trit-butyl phosphonium tetrafluoroborate as catalysts. The reaction is carried out in dimethylformamide (DMF) at 85°C for several hours . The product is then purified using techniques such as flash column chromatography and medium pressure liquid chromatography .
Analyse Des Réactions Chimiques
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Applications De Recherche Scientifique
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one can be compared with other isobenzofuranone derivatives and dioxolane-containing compounds. Similar compounds include:
5-(1,3-dioxolan-2-ylmethyl)isobenzofuran-1(3H)-one: A closely related compound with similar structural features.
Benzofuran derivatives: Compounds with a benzofuran core structure, used in various applications.
Dioxolane derivatives: Compounds containing a dioxolane ring, known for their stability and reactivity.
This compound stands out due to its unique combination of the isobenzofuranone and dioxolane moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O4/c13-12-10-2-1-8(5-9(10)7-16-12)6-11-14-3-4-15-11/h1-2,5,11H,3-4,6-7H2 |
Clé InChI |
OWEOZKBRNNMRCC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CC2=CC3=C(C=C2)C(=O)OC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B8664589.png)


![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B8664612.png)
![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-](/img/structure/B8664619.png)



![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)
